An In-depth Technical Guide to 2-((2-Nitrophenyl)amino)ethanol
An In-depth Technical Guide to 2-((2-Nitrophenyl)amino)ethanol
A Note to the Reader: Extensive research for the chemical properties and related experimental data for "2-Amino-1-(2-nitrophenyl)ethanol" did not yield specific information. The scientific literature and chemical databases predominantly feature data for its structural isomer, 2-((2-Nitrophenyl)amino)ethanol (CAS No. 4926-55-0). This guide will, therefore, provide a comprehensive overview of the chemical properties, synthesis, and analysis of this readily documented isomer. It is crucial to note that the data presented herein pertains to 2-((2-Nitrophenyl)amino)ethanol and not 2-Amino-1-(2-nitrophenyl)ethanol.
Introduction
2-((2-Nitrophenyl)amino)ethanol is an organic compound that serves as a valuable intermediate in various chemical syntheses. Its structure, featuring a secondary amine, a hydroxyl group, and a nitroaromatic moiety, provides multiple reactive sites for the construction of more complex molecules. This guide details its chemical and physical properties, provides an established synthesis protocol, and outlines a general analytical workflow.
Chemical and Physical Properties
The following tables summarize the key physical and chemical properties of 2-((2-Nitrophenyl)amino)ethanol.
Table 1: Physical Properties of 2-((2-Nitrophenyl)amino)ethanol
| Property | Value | Reference |
| Appearance | Orange crystal powder | [1] |
| Melting Point | 71-73 °C | [1] |
| Boiling Point | 376.6 °C at 760 mmHg | [1] |
| Density | 1.352 g/cm³ | [1] |
| Solubility | Chloroform (Slightly), Methanol (Slightly), Water (1.85 g/L at 20°C) | [1] |
| Flash Point | 181.6 °C | [1] |
| Refractive Index | 1.64 | [1] |
Table 2: Chemical Identifiers and Molecular Properties
| Property | Value | Reference |
| Molecular Formula | C8H10N2O3 | [1] |
| Molecular Weight | 182.18 g/mol | |
| CAS Number | 4926-55-0 | [1] |
| InChI Key | LFOUYKNCQNVIGI-UHFFFAOYSA-N | |
| Canonical SMILES | C1=CC=C(C(=C1)NCCO)--INVALID-LINK--[O-] | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Rotatable Bond Count | 3 | [1] |
Experimental Protocols
Synthesis of 2-((2-Nitrophenyl)amino)ethanol
A common method for the synthesis of 2-((2-Nitrophenyl)amino)ethanol involves the nucleophilic substitution of a halogen on a nitroaromatic ring with 2-aminoethanol.[2]
Materials:
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1-chloro-2-nitrobenzene
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2-aminoethanol
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n-Butanol (nBuOH)
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Deionized water
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Diethyl ether
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate (Na2SO4)
Procedure:
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A solution of 1-chloro-2-nitrobenzene (50.0 g, 0.317 mol) and 2-aminoethanol (116.3 g, 1.904 mol) in n-butanol (400 mL) is prepared in a round-bottom flask equipped with a reflux condenser.[2]
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The reaction mixture is heated to reflux and maintained at this temperature for 6 hours.[2]
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After cooling to room temperature, the mixture is concentrated under reduced pressure to remove the n-butanol.[2]
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The residue is taken up in deionized water and transferred to a separatory funnel.[2]
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The aqueous solution is extracted with diethyl ether.[2]
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The combined organic phases are washed with brine, dried over anhydrous sodium sulfate, and filtered.[2]
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The solvent is removed from the filtrate by rotary evaporation to yield the crude product.[2]
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The resulting orange solid can be further purified by recrystallization.
General Purification and Analysis Workflow
The purity of the synthesized 2-((2-Nitrophenyl)amino)ethanol can be assessed and improved using standard laboratory techniques.
Purification:
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Recrystallization: The crude solid product can be dissolved in a minimal amount of a hot solvent (e.g., ethanol or a mixture of ethanol and water) and allowed to cool slowly to form crystals, leaving impurities in the mother liquor.
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Column Chromatography: For higher purity, silica gel column chromatography can be employed, using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to separate the product from byproducts and unreacted starting materials.
Analysis:
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Thin-Layer Chromatography (TLC): To monitor the progress of the reaction and the purity of fractions from column chromatography.
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Melting Point Determination: A sharp melting point range close to the literature value indicates high purity.
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Spectroscopic Analysis:
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the compound.
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Infrared (IR) Spectroscopy: To identify the presence of key functional groups (N-H, O-H, NO₂).
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Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the molecule.
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Safety and Handling
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Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.
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Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Potential Applications
2-((2-Nitrophenyl)amino)ethanol and its derivatives are of interest in medicinal chemistry and materials science. The presence of the nitro group allows for its reduction to an amino group, opening pathways to a variety of other functionalizations. For instance, it has been used in the preparation of (phenylamino)quinoxalinone derivatives, which have been identified as a new class of glycogen phosphorylase inhibitors.[1]
Conclusion
This technical guide provides a summary of the available chemical and physical properties, a detailed synthesis protocol, and a general analytical workflow for 2-((2-Nitrophenyl)amino)ethanol. While specific data for the isomer 2-Amino-1-(2-nitrophenyl)ethanol remains elusive, the information presented here for its well-documented counterpart offers a valuable resource for researchers and professionals in the field of chemical synthesis and drug development. Further research into the synthesis and characterization of 2-Amino-1-(2-nitrophenyl)ethanol is warranted to fill the current knowledge gap.
